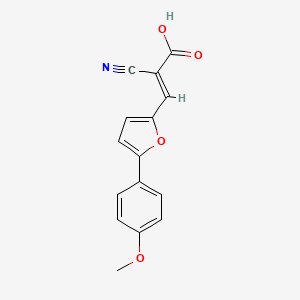

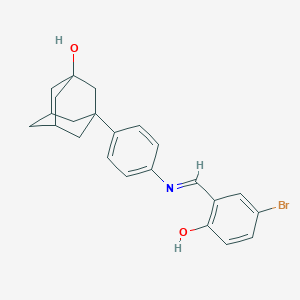

![molecular formula C19H21F2N3O3S B3019174 3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097892-23-2](/img/structure/B3019174.png)

3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazolidine derivatives has been explored through various methodologies. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines . Another method described is the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which is applicable to a range of substrates and does not require metal or oxidants . Additionally, a 1,3-dipolar cycloaddition reaction of nonstabilized azomethine ylides with cyclic N-sulfonyl imines provides access to imidazolidine-fused sulfamidates and sulfamides bearing a quaternary center . This method stands out as it allows for the synthesis of novel imidazolidine-fused compounds and offers pathways for ring opening to yield tetra-substituted sulfamidates and useful 1,2-diamines.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be complex, with the potential for a variety of substitutions that can influence the properties of the compound. For instance, the 1,3-diarylated imidazopyridines synthesized in one study exhibit fluorescence emission, suggesting a conjugated system that allows for electronic transitions . The regioselective sulfenylation of imidazo[1,2-a]pyridines results in 3-sulfanylimidazopyridines, which implies the presence of a sulfur atom in the third position of the imidazole ring . The imidazolidine-fused sulfamidates and sulfamides bear a quaternary center, indicating a high degree of substitution and complexity in the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazolidine derivatives are diverse and include oxidative condensation-cyclization , regioselective sulfenylation , and 1,3-dipolar cycloaddition . These reactions are characterized by their ability to form heterocyclic compounds with high yields and under conditions that are often metal and oxidant-free. The reactions also allow for the introduction of various functional groups, which can lead to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The fluorescence emission of 1,3-diarylated imidazopyridines suggests that these compounds have photophysical properties that could be useful in applications such as fluorescence imaging . The presence of a sulfur atom in the 3-sulfanylimidazopyridines may confer certain electronic properties and potential reactivity towards further chemical modifications . The synthesis of imidazolidine-fused sulfamidates and sulfamides with a quaternary center could result in compounds with unique steric and electronic properties, which might be reflected in their biological activity .

特性

IUPAC Name |

3-cyclopropyl-1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3S/c20-18(21)28-15-4-2-1-3-14(15)17(26)22-9-7-12(8-10-22)23-11-16(25)24(19(23)27)13-5-6-13/h1-4,12-13,18H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZDHDXPIUPCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)

![Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3019113.png)

![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)